molecular formula C11H17NO B13219503 Benzyl(2-methylpropoxy)amine

Benzyl(2-methylpropoxy)amine

Katalognummer: B13219503
Molekulargewicht: 179.26 g/mol
InChI-Schlüssel: DLMUZANMVKNIIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl(2-methylpropoxy)amine is an organic compound characterized by the presence of a benzyl group attached to an amine group through a 2-methylpropoxy linkage. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Benzyl(2-methylpropoxy)amine can be synthesized through several methods. One common approach involves the reaction of benzylamine with 2-methylpropyl bromide under basic conditions. The reaction typically proceeds as follows:

    Nucleophilic Substitution: Benzylamine reacts with 2-methylpropyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures (around 60-80°C) to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl(2-methylpropoxy)amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced amine derivatives.

    Substitution: The amine group in this compound can participate in nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted amine products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted this compound derivatives.

Wissenschaftliche Forschungsanwendungen

Benzyl(2-methylpropoxy)amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules.

    Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands.

    Medicine: this compound derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is employed in the production of specialty chemicals, polymers, and materials with unique properties.

Wirkmechanismus

The mechanism of action of benzyl(2-methylpropoxy)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include binding to active sites, altering enzyme conformation, or affecting signal transduction processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzylamine: A primary amine with a benzyl group, used in organic synthesis and as a precursor for various chemicals.

    2-Methylpropylamine: An aliphatic amine used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

Benzyl(2-methylpropoxy)amine is unique due to its specific structure, which combines the properties of both benzylamine and 2-methylpropylamine. This unique structure imparts distinct reactivity and applications, making it valuable in various research and industrial contexts.

Eigenschaften

Molekularformel

C11H17NO

Molekulargewicht

179.26 g/mol

IUPAC-Name

N-(2-methylpropoxy)-1-phenylmethanamine

InChI

InChI=1S/C11H17NO/c1-10(2)9-13-12-8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3

InChI-Schlüssel

DLMUZANMVKNIIQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CONCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.